molecular formula C8H15NO4 B3212382 Tert-butyl 4-nitrobutanoate CAS No. 110106-95-1

Tert-butyl 4-nitrobutanoate

Cat. No.: B3212382
CAS No.: 110106-95-1
M. Wt: 189.21 g/mol
InChI Key: ZVXMQRIUOUXFAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-nitrobutanoate: is an organic compound with the chemical formula C8H15NO4 . It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and ketones . This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 4-nitrobutanoate can be synthesized through the esterification of 4-nitrobutanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-nitrobutanoic acid and tert-butyl alcohol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-nitrobutanoate can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Amides, alcohols.

Scientific Research Applications

Tert-butyl 4-nitrobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-nitrobutanoate involves its reactivity due to the presence of both the nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis and substitution reactions. These reactions are facilitated by the molecular structure, which allows for interactions with various reagents and catalysts.

Comparison with Similar Compounds

    Tert-butyl acetate: Similar ester structure but lacks the nitro group.

    4-nitrobutanoic acid: Similar nitro group but lacks the ester group.

    Tert-butyl nitrite: Similar tert-butyl group but different functional group (nitrite instead of ester).

Uniqueness: Tert-butyl 4-nitrobutanoate is unique due to the combination of the nitro and ester functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-nitrobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(10)5-4-6-9(11)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXMQRIUOUXFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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